N-(2-Hydroxyethyl)iminodiacetic acid
Overview
Description
N-(2-Hydroxyethyl)iminodiacetic acid: is an organic compound with the molecular formula C6H11NO5. It is a derivative of glycine, where both hydrogens attached to the nitrogen are substituted by a carboxymethyl group and a 2-hydroxyethyl group . This compound is known for its strong metal chelating properties, making it useful in various industrial and scientific applications .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)iminodiacetic acid primarily targets rare earth metal centers . It acts as a bridging ligand, connecting these centers through its three bridging moieties .
Mode of Action
This compound interacts with its targets by forming chelates . It acts as a tridentate ligand, forming two five-membered chelates through the two carboxylate oxygens and the nitrogen with thorium . The hydroxyethyl group enhances the stabilization of these chelates indirectly .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to metal chelation . By chelating metal ions, it can influence various biochemical processes that depend on these ions. For instance, it can improve the Fenton’s destruction performance of perchloroethylene in soil slurry systems when used as a metal chelating agent for Fe (III) ion .
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its chelating properties . By binding to metal ions, it can affect the availability of these ions for various cellular processes. For example, it can enhance the destruction of perchloroethylene, a dense non-aqueous phase liquid, in soil slurry systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of different metal ions in the environment can affect its chelating activity . .
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxyethyl)iminodiacetic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a metal chelating agent for Fe(III) ions, enhancing the Fenton’s destruction performance of perchloroethylene in soil slurry systems . Additionally, this compound forms complexes with oxorhenium(V) and vanadium, which are used in the carboxylation of ethane and the peroxidative hydroxylation of benzene, respectively .
Cellular Effects
This compound influences various cellular processes. It has been shown to improve the performance of Fenton’s reaction in degrading perchloroethylene, which can impact cellular metabolism and detoxification pathways . The compound’s chelating properties can also affect cell signaling pathways by modulating the availability of metal ions that serve as cofactors for various enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through metal chelation. It binds to metal ions such as Fe(III), forming stable complexes that can participate in redox reactions. This chelation can inhibit or activate enzymes that require metal ions as cofactors, thereby influencing biochemical pathways . For example, the presence of this compound enhances the degradation of perchloroethylene by improving the performance of Fenton’s reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its chelating properties may degrade under certain conditions. Long-term studies have shown that this compound can maintain its chelating ability, but the efficiency of metal ion binding may decrease over time . This can impact the long-term effectiveness of the compound in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing adverse effects. At high doses, it may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired chelating effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a chelator. It interacts with enzymes and cofactors that require metal ions for their activity. The compound can influence metabolic flux by modulating the availability of metal ions, thereby affecting the levels of metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s chelating properties can also influence its distribution by binding to metal ions and forming complexes that are transported across cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its chelating effects. For example, this compound may be directed to mitochondria or lysosomes, where metal ion homeostasis is critical for cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Sodium Chloroacetate and Monoethanolamine:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Chelation:
-
Oxidation:
Common Reagents and Conditions:
Chelation: Metal ions (e.g., Fe(III), Cu(II)), aqueous solutions, neutral to slightly acidic pH.
Oxidation: Vanadium complexes, hydrogen peroxide or other oxidizing agents, acidic conditions.
Major Products:
Chelation: Metal-N-(2-Hydroxyethyl)iminodiacetic acid complexes.
Oxidation: Hydroxylated aromatic compounds.
Scientific Research Applications
Comparison with Similar Compounds
-
Nitrilotriacetic acid (NTA):
-
Ethylenediamine-N,N’-diacetic acid:
Uniqueness:
Properties
IUPAC Name |
2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGIOKAKDAARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
135-37-5 (di-hydrochloride salt) | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4042177 | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
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CAS No. |
93-62-9 | |
Record name | (2-Hydroxyethyl)iminodiacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heida | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18474 | |
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Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyethyliminodi(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(2-HYDROXYETHYL)IMINODIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPQ4R5AF5K | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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